2-Methyl-4-propyl-1,3-oxathiane

Flavor Chemistry Stability Organoleptics

2-Methyl-4-propyl-1,3-oxathiane (CAS 67715-80-4), also known as Tropathiane or Oxane, is a heterocyclic organosulfur compound classified as a 1,3-oxathiane. It is a colorless to pale yellow liquid with a characteristic tropical, green, passion fruit aroma and a grapefruit-like tartness.

Molecular Formula C8H16OS
Molecular Weight 160.28 g/mol
CAS No. 67715-80-4
Cat. No. B1203451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-propyl-1,3-oxathiane
CAS67715-80-4
Synonymscis-2-methyl-4-propyl-1,3-oxathiane
Molecular FormulaC8H16OS
Molecular Weight160.28 g/mol
Structural Identifiers
SMILESCCCC1CCOC(S1)C
InChIInChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3
InChIKeyGKGOLPMYJJXRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in alcohol and oil

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-propyl-1,3-oxathiane (CAS 67715-80-4): Procuring a High-Impact Flavor & Fragrance Intermediate


2-Methyl-4-propyl-1,3-oxathiane (CAS 67715-80-4), also known as Tropathiane or Oxane, is a heterocyclic organosulfur compound classified as a 1,3-oxathiane [1]. It is a colorless to pale yellow liquid with a characteristic tropical, green, passion fruit aroma and a grapefruit-like tartness [2]. This compound occurs naturally in yellow passion fruit (Passiflora edulis) and is a key contributor to its distinctive flavor profile [2]. Its primary industrial application is as a high-impact flavoring agent and fragrance ingredient, where it is used in trace amounts to impart a catty, metallic, and exotic fruit character [3]. Its unique organoleptic properties, particularly its balance of catty and metallic notes and superior stability compared to alternatives, drive its selection over other sulfur compounds [3].

Why 2-Methyl-4-propyl-1,3-oxathiane Cannot Be Directly Replaced by Other Catty Sulfur Compounds


Generic substitution with other sulfur-containing compounds that provide 'catty' or 'tropical' notes, such as p-mentha-8-thiol-3-one, buchu oil, or other 1,3-oxathiane derivatives (e.g., FEMA# 4677), is not recommended due to critical differences in stability, organoleptic balance, and application-specific performance. For instance, while p-mentha-8-thiol-3-one is a potent catty note, it is known to decompose readily in finished products, leading to flavor fade, and it lacks the essential metallic nuance required for authentic grapefruit and passion fruit profiles [1]. Other 1,3-oxathianes, like 4-methyl-2-propyl-1,3-oxathiane, present a different primary odor profile, such as onion/garlic, making them unsuitable for the same flavor applications [2]. This necessitates the specific procurement of 2-methyl-4-propyl-1,3-oxathiane for its documented, superior balance of properties.

Quantitative Evidence for Selecting 2-Methyl-4-propyl-1,3-oxathiane over Alternatives


Superior Stability Over the Industry Standard Catty Note (p-Mentha-8-thiol-3-one)

2-Methyl-4-propyl-1,3-oxathiane demonstrates significantly greater chemical stability in finished flavor formulations compared to the widely used catty note, p-mentha-8-thiol-3-one. It is described as being 'far more stable in use than any of the alternatives,' addressing a key industry challenge of flavor fade on storage associated with p-mentha-8-thiol-3-one [1].

Flavor Chemistry Stability Organoleptics Formulation

Defined and Extremely Low Odor Detection Threshold in a Relevant Matrix (White Wine)

The odor detection threshold for a mixture of 2-methyl-4-propyl-1,3-oxathiane isomers (85% cis, 15% trans) has been precisely quantified in a neutral white wine matrix at 7.1 μg/L [1]. This threshold is crucial for understanding its sensory impact at trace concentrations and provides a benchmark for comparing its potency to other volatile sulfur compounds in complex matrices. While many sulfur compounds are potent, this specific, validated value allows for more accurate formulation and quality control in wine and other beverage applications.

Sensory Science Analytical Chemistry Wine Aroma Odor Threshold

Quantified Natural Occurrence Range and Correlation in a Fermented Product (Wine)

A validated stable isotope dilution assay (SIDA) quantified the natural occurrence of cis-2-methyl-4-propyl-1,3-oxathiane in a survey of wines, revealing a concentration range from below the limit of detection (2.6 ng/L) to 460 ng/L [1]. Furthermore, its concentration showed a strong correlation with 3-sulfanylhexan-1-ol (3-SH) (r = 0.72), a key varietal thiol in wine aroma [1]. This provides a critical benchmark for authenticity assessments, natural product claims, and understanding the compound's formation pathways in fermentation.

Natural Occurrence Wine Chemistry Quantitative Analysis Biomarker

Established and Specific Recommended Usage Levels in Flavor Applications

Industry guidance provides specific, recommended starting use levels for 2-methyl-4-propyl-1,3-oxathiane in various flavor types, which are not interchangeable with other catty compounds. These levels are based on achieving an authentic character without off-notes [1]. For example, recommended levels range from 1 ppm for apricot to 10 ppm for strawberry and peach, with trace amounts (0.05 ppm) used in non-alcoholic beverages [2]. This contrasts with other sulfur compounds that may require different, often higher, dosages or produce undesirable flavor artifacts at similar concentrations.

Flavor Formulation Dosing Guidelines Application Science Sensory

High-Value Application Scenarios for 2-Methyl-4-propyl-1,3-oxathiane Based on Quantitative Evidence


Creating Shelf-Stable, Authentic Passion Fruit and Grapefruit Flavors

Formulators developing passion fruit or grapefruit flavors for products requiring long shelf life should prioritize 2-methyl-4-propyl-1,3-oxathiane. Its established combination of an ideal catty/metallic note balance and documented superior stability over alternatives like p-mentha-8-thiol-3-one directly addresses the common issue of flavor degradation and loss of character over time [1]. Starting at the recommended dosage of 10 ppm in a flavor base will provide the characteristic profile without compromising long-term sensory quality.

Wine and Fermented Beverage Aroma Research and Authenticity Verification

Analytical and R&D laboratories investigating wine aroma or verifying product authenticity can utilize the quantified odor threshold (7.1 μg/L) and natural concentration range (<2.6 ng/L to 460 ng/L) for cis-2-methyl-4-propyl-1,3-oxathiane as benchmarks [2]. Its strong correlation with 3-SH (r=0.72) makes it a valuable marker for studying varietal thiol dynamics during fermentation and a tool for confirming the natural origin of the aroma in premium wines.

Cost-Efficient Development of Complex Berry and Tropical Fruit Profiles

Procurement and R&D teams can accelerate the development of authentic raspberry, strawberry, peach, and blackberry flavors by leveraging the published, compound-specific dosage guidelines. Using the recommended starting points (e.g., 4 ppm for raspberry, 10 ppm for strawberry, 2 ppm for blackberry) minimizes trial-and-error, reduces raw material waste, and ensures a reliable, high-impact 'freshness' note without the off-notes or instability associated with generic 'catty' alternatives [3]. This precision leads to faster time-to-market and more robust formulations.

Technical Documentation Hub

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